REACTION_CXSMILES
|
[Br:1][C:2]1[N:12]=[CH:11][C:10]([C:13](Br)(Br)Br)=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH3:17][CH2:18][OH:19].[OH2:20]>[N+]([O-])([O-])=O.[Ag+]>[Br:1][C:2]1[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[CH:9][C:10]([C:13]([O:19][CH2:18][CH3:17])=[O:20])=[CH:11][N:12]=1 |f:3.4|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated on a steam bath
|
Type
|
FILTRATION
|
Details
|
the yellow solid filtered off
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to dryness
|
Type
|
ADDITION
|
Details
|
the residue treated with H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (3X)
|
Type
|
WASH
|
Details
|
The CHCl3 layers were washed with NaHSO3 solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C=C1C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |